Cycloxidim
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Overview
Description
Cycloxidim is a systemic herbicide belonging to the cyclohexanedione family. It is primarily used as a post-emergence foliar-applied herbicide to control grass weeds in various crops. This compound is known for its selective action, targeting specific grass species without harming broadleaf plants .
Mechanism of Action
- By inhibiting ACCase, cycloxydim disrupts lipid synthesis, leading to cell membrane dysfunction and ultimately weed death .
- Cellular Effects :
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Cycloxydim plays a crucial role in biochemical reactions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of lipids, leading to the death of susceptible grass weeds. Cycloxydim interacts with ACCase by binding to its active site, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. This interaction is highly specific, making Cycloxydim effective in targeting grass weeds while leaving broad-leaved crops unharmed .
Cellular Effects
Cycloxydim affects various cellular processes in plants, particularly in grass weeds. It inhibits cell division and elongation by disrupting the synthesis of fatty acids, which are vital components of cell membranes. This disruption leads to the collapse of cellular structures and ultimately cell death. Cycloxydim also affects cell signaling pathways by altering the levels of key signaling molecules involved in growth and development. Additionally, it influences gene expression by downregulating genes involved in fatty acid biosynthesis and upregulating stress response genes .
Molecular Mechanism
The molecular mechanism of Cycloxydim involves its binding to the ACCase enzyme, specifically targeting the carboxyltransferase domain. This binding inhibits the enzyme’s activity, preventing the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis. The inhibition of ACCase leads to a depletion of fatty acids, which are essential for the formation of cell membranes and other cellular structures. This disruption in fatty acid synthesis results in the collapse of cellular integrity and the eventual death of the target grass weeds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cycloxydim on plants can be observed over time. Initially, treated plants exhibit chlorosis and stunted growth due to the inhibition of fatty acid synthesis. Over time, the herbicide’s effects become more pronounced, leading to necrosis and death of the grass weeds. Cycloxydim is relatively stable under laboratory conditions, but it can degrade over time when exposed to light and microbial activity. Long-term studies have shown that Cycloxydim can have lasting effects on cellular function, including persistent inhibition of ACCase activity and disruption of metabolic processes .
Dosage Effects in Animal Models
In animal models, the effects of Cycloxydim vary with different dosages. At low doses, Cycloxydim is relatively non-toxic and does not cause significant adverse effects. At higher doses, it can lead to toxicity, including symptoms such as weight loss, liver damage, and reproductive effects. Studies have shown that the threshold for toxic effects in animals is relatively high, indicating that Cycloxydim has a wide margin of safety when used as a herbicide .
Metabolic Pathways
Cycloxydim is metabolized in plants through several pathways. The primary metabolic pathway involves the oxidation of Cycloxydim to form Cycloxydim-TSO, which is further oxidized to Cycloxydim-TSO2. Another pathway involves the Beckmann rearrangement, leading to the formation of oxazole derivatives such as Cycloxydim-T2S and its oxidized forms. These metabolites are eventually conjugated with sugars or amino acids and excreted from the plant cells .
Transport and Distribution
Cycloxydim is transported within plant tissues through the phloem and xylem. It is absorbed by the foliage and translocated to the meristematic regions, where it exerts its herbicidal effects. Cycloxydim’s distribution within the plant is influenced by its solubility and the presence of transport proteins that facilitate its movement. The herbicide tends to accumulate in the growing points of the plant, leading to localized inhibition of ACCase and subsequent cell death .
Subcellular Localization
Within plant cells, Cycloxydim is primarily localized in the chloroplasts, where it inhibits the ACCase enzyme involved in fatty acid synthesis. The herbicide’s localization is facilitated by its chemical properties, which allow it to penetrate the chloroplast membrane and reach the site of action. Cycloxydim’s activity is also influenced by post-translational modifications and targeting signals that direct it to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloxidim is synthesized through a series of chemical reactions involving cyclohexene oxime derivatives. The key steps include the formation of the cyclohexene ring, introduction of the oxime group, and subsequent modifications to achieve the desired herbicidal properties .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of solvents like methanol, acetonitrile, and glacial acetic acid. The final product is obtained as a yellow liquid with a moderate aromatic odor .
Chemical Reactions Analysis
Types of Reactions: Cycloxidim undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the oxime group, altering the herbicidal activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing selectivity and efficacy
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various organic reagents and catalysts are employed to achieve specific substitutions
Major Products Formed: The major products formed from these reactions include modified cyclohexene derivatives with altered herbicidal properties .
Scientific Research Applications
Cycloxidim has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cyclohexanedione herbicides.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Industry: Widely used in agriculture to control grass weeds in crops like sugar beet, fodder beet, linseed, and various vegetables .
Comparison with Similar Compounds
- Propyzamide
- Glyphosate
- Propaquizafop
- Carbetamide
- Clethodim
- Clodinafop-propargyl
- Fenoxaprop-p-ethyl
Cycloxidim stands out due to its high selectivity, broad-spectrum efficacy, and minimal impact on non-target plants, making it a valuable tool in modern agriculture.
Properties
CAS No. |
101205-02-1 |
---|---|
Molecular Formula |
C17H27NO3S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-[(Z)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14- |
InChI Key |
GGWHBJGBERXSLL-JXAWBTAJSA-N |
Isomeric SMILES |
CCC/C(=N/OCC)/C1=C(CC(CC1=O)C2CCCSC2)O |
SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O |
Canonical SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cycloxydim; BAS 517-02H; BAS-517-02H; BAS517-02H; BAS 517; BAS-517; BAS517; |
Origin of Product |
United States |
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